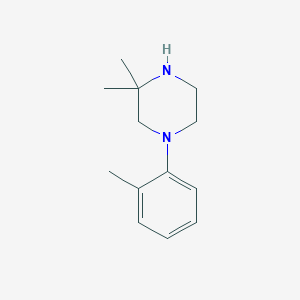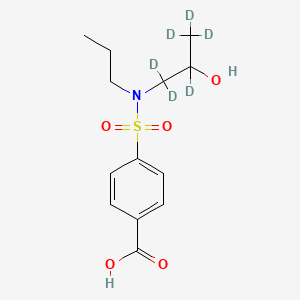
2-Hydroxy Probenecid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Probenecid-d6 is a deuterated version of the pharmaceutical drug Probenecid. It is commonly used in the treatment of gout and hyperuricemia by increasing the excretion of uric acid from the body. The compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its elimination through urine . The deuterated form of this compound is used in pharmaceutical research and development, specifically in the area of pharmacokinetics and pharmacodynamics .
Vorbereitungsmethoden
The preparation of 2-Hydroxy Probenecid-d6 involves the synthesis of its parent compound, Probenecid, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of Probenecid: Probenecid is synthesized through a series of chemical reactions starting from benzoic acid. The key steps involve sulfonation, amination, and alkylation reactions to introduce the propyl and hydroxypropyl groups.
Deuteration: The deuterium atoms are introduced by replacing the hydrogen atoms in the hydroxypropyl group with deuterium.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Hydroxy Probenecid-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the parent compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Probenecid-d6 has several scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: The deuterated form is used to study the metabolism and elimination of drugs in the body. Deuterium labeling helps in tracking the compound’s distribution and breakdown.
Drug Development: It is used in the development of new pharmaceuticals, particularly in improving the bioavailability and reducing the toxicity of drugs.
Biological Studies: The compound is used in biological research to understand the mechanisms of uric acid excretion and its role in diseases like gout and hyperuricemia.
Industrial Applications: It is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
2-Hydroxy Probenecid-d6 exerts its effects by inhibiting the reabsorption of uric acid in the kidneys. This is achieved through the inhibition of the organic anion transporter (OAT) at the proximal tubules. By blocking the reabsorption, the compound increases the excretion of uric acid in the urine, thereby reducing serum urate levels . The deuterated form of the compound provides additional benefits such as longer half-life and improved bioavailability .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy Probenecid-d6 is unique due to its deuterated nature, which provides several advantages over its non-deuterated counterpart, Probenecid. These advantages include:
Longer Half-Life: Deuterated compounds generally have longer half-lives compared to their non-deuterated counterparts, leading to prolonged therapeutic effects.
Improved Bioavailability: The presence of deuterium can enhance the bioavailability of the compound, making it more effective at lower doses.
Reduced Toxicity: Deuterated compounds often exhibit reduced toxicity, making them safer for use in pharmaceutical applications.
Similar compounds include:
Probenecid: The non-deuterated parent compound used in the treatment of gout and hyperuricemia.
Probenecid-d14: Another deuterated form of Probenecid with a different deuterium labeling pattern.
4-[(Dipropylamino)-Sulfonyl] Benzamide: A related compound with similar pharmacological properties.
Eigenschaften
Molekularformel |
C13H19NO5S |
|---|---|
Molekulargewicht |
307.40 g/mol |
IUPAC-Name |
4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |
InChI-Schlüssel |
LSENJUHYDIWQAU-CRLDSOMESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O)O |
Kanonische SMILES |
CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



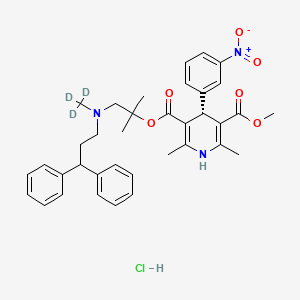
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
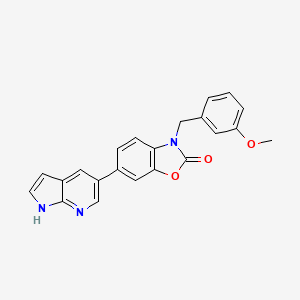

![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
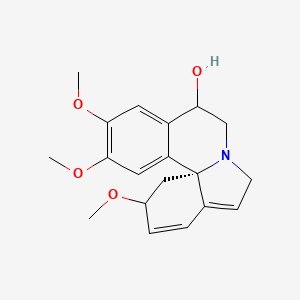
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

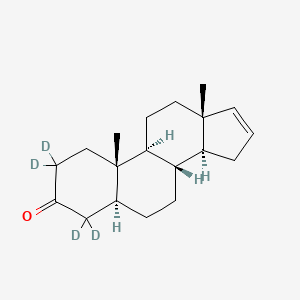
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)


